molecular formula C24H36N4O B6134237 N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide

N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide

Numéro de catalogue B6134237
Poids moléculaire: 396.6 g/mol
Clé InChI: WRVWYIRWDCCCRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide, also known as DAPTA, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. DAPTA belongs to the class of peptidomimetics, and it has been shown to exhibit high affinity and specificity for the chemokine receptor CXCR4.

Mécanisme D'action

N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide acts as a competitive antagonist of the CXCR4 receptor, which is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological and pathological processes. CXCR4 is expressed on the surface of various cell types, including cancer cells, immune cells, and endothelial cells. The binding of CXCR4 to its ligand, CXCL12, activates various downstream signaling pathways that promote cell migration, proliferation, and survival. By blocking the CXCR4 receptor, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide inhibits these downstream signaling pathways and prevents the recruitment of cells to sites of inflammation or tumor growth.
Biochemical and physiological effects:
N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to exhibit high affinity and specificity for the CXCR4 receptor, with a dissociation constant (Kd) in the nanomolar range. N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has also been shown to be stable in plasma and to have a long half-life, which makes it a promising candidate for therapeutic applications. In vitro studies have shown that N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide can inhibit cancer cell migration and invasion, reduce HIV viral replication, and decrease inflammatory cytokine production. In vivo studies have shown that N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide can inhibit tumor growth and metastasis, reduce inflammation and tissue damage, and improve survival in animal models of cancer, HIV/AIDS, and inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide in lab experiments include its high affinity and specificity for the CXCR4 receptor, its stability in plasma, and its long half-life. These properties make N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide a reliable tool for studying the role of CXCR4 in various physiological and pathological processes. However, the limitations of using N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide in lab experiments include its high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for off-target effects due to its peptidomimetic nature.

Orientations Futures

There are several future directions for research on N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide and its potential therapeutic applications. One direction is to explore the use of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Another direction is to develop new analogs of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide and to identify potential biomarkers for patient selection and monitoring. Overall, the potential therapeutic applications of N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide make it a promising candidate for further research and development.

Méthodes De Synthèse

N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves coupling of amino acids in a stepwise manner to form the peptide backbone, followed by side-chain deprotection and purification steps. The final product is obtained as a white powder, which can be characterized using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Applications De Recherche Scientifique

N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, HIV/AIDS, and inflammatory disorders. In cancer, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to inhibit tumor growth and metastasis by blocking the CXCR4 receptor, which is involved in tumor cell migration and invasion. In HIV/AIDS, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to inhibit viral replication by blocking the CXCR4 receptor, which is involved in viral entry into host cells. In inflammatory disorders, N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide has been shown to reduce inflammation and tissue damage by blocking the CXCR4 receptor, which is involved in immune cell recruitment to inflamed tissues.

Propriétés

IUPAC Name

1-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]-N,N-bis(prop-2-enyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O/c1-4-13-28(14-5-2)24(29)21-9-17-27(18-10-21)23-11-15-26(16-12-23)19-22-8-6-7-20(3)25-22/h4-8,21,23H,1-2,9-19H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVWYIRWDCCCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC(CC2)N3CCC(CC3)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0114984.P001

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.